N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride
Description
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a pyrrolidine backbone substituted with a carboxamide group and a 3-chloro-2-hydroxypropyl side chain. The chloro and hydroxyl groups on the propyl chain confer distinct physicochemical properties, including enhanced polarity and reactivity. The chloro group may serve as a leaving site for nucleophilic substitution reactions, while the hydroxyl group enhances aqueous solubility through hydrogen bonding.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2.ClH/c9-4-6(12)5-11-8(13)7-2-1-3-10-7;/h6-7,10,12H,1-5H2,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVAEKAAFTXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(CCl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine-2-carboxamide with 3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Chloro Group (C-Cl)
- Nucleophilic substitution :
- Elimination reactions :
Hydroxyl Group (-OH)
- Esterification : Reacts with acetyl chloride to form acetate esters .
- Oxidation : Catalytic oxidation (e.g., PCC) converts the secondary alcohol to a ketone .
Amide Group (-CONH-)
- Acid/Base hydrolysis :
Reaction Data Table
| Reaction Type | Reagents/Conditions | Product(s) | By-Products |
|---|---|---|---|
| Nucleophilic substitution | NaOH, H₂O, 40°C | N-(2,3-dihydroxypropyl)pyrrolidine-2-carboxamide | NaCl |
| Esterification | Acetic anhydride, pyridine, 0°C | Acetylated derivative | Acetic acid |
| Amide hydrolysis | 6M HCl, reflux, 6h | Pyrrolidine-2-carboxylic acid + 3-chloro-2-hydroxypropylamine | NH₄Cl |
| Oxidation | PCC, CH₂Cl₂, 25°C | 3-Chloro-2-oxopropyl-pyrrolidine-2-carboxamide | HCl |
Stability and Degradation
- Thermal decomposition : Above 150°C, elimination of HCl forms an unsaturated alkene derivative .
- pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 .
Key Research Findings
Scientific Research Applications
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride
N-Isopropyl-2-pyrrolidinecarboxamide Hydrochloride
- Molecular Formula : C₈H₁₇ClN₂O
- Molecular Weight : 192.69 g/mol.
- Key Substituent : Branched isopropyl group.
- Comparison : The isopropyl group lacks polar functional groups, resulting in lower aqueous solubility but higher lipophilicity. This may improve blood-brain barrier penetration but limit hydrogen-bonding interactions with biological targets.
(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₄H₂₀ClNO₂
- Molecular Weight : 269.77 g/mol.
- Key Substituent : 3-phenylpropyl aromatic chain.
- However, the absence of a hydroxyl or chloro group reduces polarity and reactivity compared to the target compound.
SR49059
- Key Substituents : Chlorophenyl, dimethoxysulphonyl, and dihydroindole moieties .
- Comparison : This structurally complex analog exhibits higher molecular weight and lipophilicity due to aromatic and sulphonyl groups. Such features may enhance receptor binding specificity but reduce metabolic stability and solubility.
Physicochemical Properties
*Estimated based on substituent effects.
Pharmacological Implications
- Target Compound : The balance between chloro (reactivity) and hydroxyl (solubility) groups may optimize bioavailability and synthetic versatility. This makes it suitable for further derivatization in drug discovery.
- SR49059 : Structural complexity and sulphonyl groups likely confer receptor selectivity, though pharmacokinetic challenges (e.g., high molecular weight) may limit efficacy .
Biological Activity
N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of the chloro and hydroxy groups enhances its biological activity by influencing interactions with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can demonstrate significant antimicrobial properties. For instance, pyrrole-containing compounds have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : The compound's structural analogs have been evaluated for their potential as hepatitis B virus capsid assembly modulators. These inhibitors showed promising binding characteristics that could lead to effective antiviral therapies .
- Antitumor Activity : Some pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth in p53-deficient models, indicating potential applications in cancer therapy .
- Sphingosine Kinase Inhibition : Compounds similar to N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide have been tested as sphingosine kinase inhibitors, which play a role in various cellular processes including proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Interactions : Molecular dynamics simulations have indicated that the compound may engage in hydrophobic interactions with key residues in target proteins, enhancing its binding affinity .
- Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes, such as sphingosine kinases, suggests it may disrupt critical signaling pathways involved in cell growth and survival .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profile of this compound:
- A study on pyrrole derivatives indicated that modifications at the nitrogen position significantly affected antimicrobial potency, with some compounds achieving MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
- In vitro assays demonstrated that certain pyrrolidine derivatives could inhibit viral replication in cell cultures, showcasing their potential as antiviral agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves amide coupling between pyrrolidine-2-carboxylic acid derivatives and 3-chloro-2-hydroxypropylamine intermediates. Key steps include:
- Activation of the carboxylic acid using reagents like HATU or EDCI/HOBt.
- Purification via reverse-phase HPLC to achieve >95% purity .
- Continuous flow reactors may enhance reaction efficiency and reduce side products in scaled-up syntheses .
- Analytical Validation : Confirm purity using LC-MS (mass accuracy <2 ppm) and quantitative NMR (qNMR) with internal standards like maleic acid .
Q. How is the structural integrity of this compound validated in research settings?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., chloro and hydroxypropyl groups) and rule out epimerization .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxypropyl moiety .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- Enzyme Inhibition Assays : Screen against proteases or kinases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
- Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H) and quantify intracellular accumulation in model cell lines .
- Dose-Response Curves : Determine IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How does stereochemistry at the hydroxypropyl group influence receptor binding affinity?
- Experimental Design :
- Synthesize enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) .
- Compare binding kinetics (SPR or ITC) to target receptors (e.g., GPCRs) .
- Data Interpretation : Molecular dynamics simulations (e.g., GROMACS) can predict hydrogen-bonding interactions between the hydroxy group and receptor residues .
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Strategy :
- Validate assay conditions (e.g., buffer pH, ion concentration) to ensure reproducibility .
- Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .
- Perform meta-analyses of published data to identify confounding variables (e.g., cell line variability) .
Q. What strategies are effective for studying its interactions with membrane-bound receptors?
- Methods :
- Surface Plasmon Resonance (SPR) : Immobilize receptors on L1 sensor chips and measure real-time binding kinetics .
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution .
- Fluorescence Polarization : Track conformational changes in receptors upon ligand binding .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Protocol :
- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks .
- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA-MS .
- Physiological Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C) to assess half-life .
Q. Can computational modeling predict its metabolic pathways?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
